A Technical Guide to the Synthesis and Properties of [4-(5-Formyl-2-furyl)phenyl]acetonitrile
A Technical Guide to the Synthesis and Properties of [4-(5-Formyl-2-furyl)phenyl]acetonitrile
Abstract
This technical guide provides an in-depth exploration of [4-(5-Formyl-2-furyl)phenyl]acetonitrile, a heterocyclic compound with significant potential in medicinal chemistry and materials science. While direct literature on this specific molecule is nascent, this document outlines a robust and scientifically-grounded proposed synthesis, details its predicted physicochemical and spectroscopic properties, and discusses its potential applications based on the well-established chemistry of its constituent functional groups. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the synthetic pathways and potential utility of this and related novel chemical entities.
Introduction
The convergence of aromatic and heteroaromatic ring systems within a single molecular framework often gives rise to compounds with unique electronic properties and biological activities. [4-(5-Formyl-2-furyl)phenyl]acetonitrile is one such molecule, incorporating a phenylacetonitrile moiety linked to a formyl-substituted furan ring. The phenylacetonitrile group is a known pharmacophore and a versatile synthetic intermediate, while the 5-formylfuran-2-yl group is a key structural element in various bioactive natural products and a valuable building block in organic synthesis. The strategic combination of these two fragments is anticipated to yield a compound with a rich chemical reactivity and a diverse range of potential applications, from novel therapeutics to advanced organic materials.
This guide will provide a comprehensive overview of a proposed synthetic route to [4-(5-Formyl-2-furyl)phenyl]acetonitrile, leveraging well-established and reliable chemical transformations. Furthermore, a detailed prediction of its key physicochemical and spectroscopic properties will be presented to aid in its identification and characterization. Finally, potential avenues for its application in drug discovery and materials science will be explored, providing a roadmap for future research and development.
Proposed Synthesis of [4-(5-Formyl-2-furyl)phenyl]acetonitrile
The synthesis of [4-(5-Formyl-2-furyl)phenyl]acetonitrile can be logically approached through a two-step sequence, commencing with the formation of the biaryl core via a Suzuki-Miyaura cross-coupling reaction, followed by the introduction of the formyl group through a Vilsmeier-Haack formylation. This strategy offers a convergent and efficient pathway to the target molecule.
Overall Synthetic Scheme
Caption: Proposed two-step synthesis of [4-(5-Formyl-2-furyl)phenyl]acetonitrile.
Step 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of [4-(2-Furyl)phenyl]acetonitrile
The initial step involves the palladium-catalyzed Suzuki-Miyaura cross-coupling of 4-bromophenylacetonitrile with furan-2-boronic acid. This reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds between aryl and heteroaryl rings, known for its high yields and functional group tolerance.[1]
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To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-bromophenylacetonitrile (1.0 equiv.), furan-2-boronic acid (1.2 equiv.), and a palladium catalyst such as [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.02 equiv.).
-
Add a suitable solvent system, such as a mixture of toluene and water (4:1).
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To the stirred mixture, add a base, typically an aqueous solution of sodium carbonate (Na₂CO₃, 2.0 M, 2.0 equiv.) or potassium carbonate (K₂CO₃).
-
Heat the reaction mixture to 80-90 °C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
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Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
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Separate the organic layer, and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford [4-(2-furyl)phenyl]acetonitrile.[2]
Step 2: Vilsmeier-Haack Formylation of [4-(2-Furyl)phenyl]acetonitrile
The second step is the regioselective formylation of the electron-rich furan ring of [4-(2-furyl)phenyl]acetonitrile at the 5-position using the Vilsmeier-Haack reaction.[3][4][5] The furan ring is a highly activated substrate for this transformation.[6]
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In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and under an inert atmosphere, place anhydrous N,N-dimethylformamide (DMF) (3.0 equiv.).
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Cool the flask in an ice bath to 0 °C.
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Slowly add phosphorus oxychloride (POCl₃) (1.1 equiv.) dropwise to the cooled DMF with vigorous stirring, maintaining the temperature below 10 °C.
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After the addition is complete, stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.
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Dissolve [4-(2-furyl)phenyl]acetonitrile (1.0 equiv.) in a minimal amount of anhydrous DMF or a suitable inert solvent like 1,2-dichloroethane.
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Add the solution of the substrate to the freshly prepared Vilsmeier reagent at 0 °C.
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Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with stirring.
-
Neutralize the mixture by the slow addition of an aqueous solution of sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) until the pH is approximately 7-8.
-
Extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Combine the organic extracts, wash with water and brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel to yield [4-(5-formyl-2-furyl)phenyl]acetonitrile.
Caption: Mechanism of the Vilsmeier-Haack formylation.
Predicted Physicochemical and Spectroscopic Properties
The following properties for [4-(5-Formyl-2-furyl)phenyl]acetonitrile are predicted based on the analysis of its structural analogues.
Physicochemical Properties
| Property | Predicted Value |
| Molecular Formula | C₁₃H₉NO₂ |
| Molecular Weight | 211.22 g/mol |
| Appearance | Pale yellow to brown solid |
| Melting Point | 120-140 °C |
| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, acetone, ethyl acetate); sparingly soluble in water. |
| Boiling Point | > 300 °C (decomposes) |
Spectroscopic Data
The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on both the furan and phenyl rings, as well as the methylene protons of the acetonitrile group and the aldehyde proton.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.6 | s | 1H | -CHO |
| ~7.8 | d | 2H | Phenyl H (ortho to furan) |
| ~7.5 | d | 2H | Phenyl H (ortho to CH₂CN) |
| ~7.3 | d | 1H | Furan H (adjacent to CHO) |
| ~6.8 | d | 1H | Furan H (adjacent to phenyl) |
| ~3.9 | s | 2H | -CH₂CN |
Predicted in CDCl₃
The carbon NMR spectrum will display signals corresponding to the nitrile, aldehyde, and aromatic carbons.
| Chemical Shift (δ, ppm) | Assignment |
| ~177 | -CHO |
| ~155 | Furan C (attached to phenyl) |
| ~152 | Furan C (attached to CHO) |
| ~133 | Phenyl C (attached to furan) |
| ~130 | Phenyl C (ortho to furan) |
| ~126 | Phenyl C (ortho to CH₂CN) |
| ~122 | Furan C (adjacent to CHO) |
| ~118 | -C≡N |
| ~112 | Furan C (adjacent to phenyl) |
| ~110 | Phenyl C (attached to CH₂CN) |
| ~25 | -CH₂CN |
Predicted in CDCl₃
The IR spectrum will be characterized by strong absorptions for the nitrile and carbonyl functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 | Medium | Aromatic C-H stretch |
| ~2900 | Weak | Aliphatic C-H stretch |
| ~2230 | Strong, Sharp | -C≡N stretch[7][8] |
| ~1680 | Strong | C=O stretch (aldehyde)[9] |
| ~1600, ~1500 | Medium | Aromatic C=C stretch |
| ~1250 | Strong | Aryl-O stretch (furan) |
The electron ionization mass spectrum is expected to show a prominent molecular ion peak. Key fragmentation patterns would likely involve the loss of the formyl group and cleavage of the furan ring.[10][11][12]
| m/z | Predicted Fragment |
| 211 | [M]⁺ |
| 182 | [M - CHO]⁺ |
| 154 | [M - CHO - CN]⁺ |
| 127 | [Furan-Phenyl]⁺ |
Potential Applications and Future Research
The unique structural features of [4-(5-Formyl-2-furyl)phenyl]acetonitrile suggest its potential utility in several scientific domains.
Medicinal Chemistry
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Anticancer and Antimicrobial Agents: Furan derivatives are known to exhibit a wide range of biological activities, including anticancer and antimicrobial properties.[13][14][15] The presence of the formyl and cyano groups provides handles for further chemical modification to generate a library of compounds for biological screening.
-
Enzyme Inhibitors: The chalcone-like scaffold that can be derived from this molecule suggests its potential as an inhibitor for enzymes such as urease.[13]
Materials Science
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Organic Electronics: Cyanophenyl derivatives are utilized in the development of organic light-emitting diodes (OLEDs) and other organic electronic materials.[16] The extended π-conjugated system in [4-(5-Formyl-2-furyl)phenyl]acetonitrile could be exploited for the design of novel organic semiconductors and fluorescent probes.[17][18]
-
Polymer Chemistry: The reactive aldehyde and nitrile functionalities make this compound a candidate for the synthesis of novel polymers with tailored thermal and optical properties.[19]
Future Research Directions
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Optimization of Synthesis: A thorough investigation into the optimization of the proposed synthetic route, including catalyst screening, reaction conditions, and purification methods, is warranted.
-
Exploration of Reactivity: The chemical reactivity of the formyl and acetonitrile groups should be explored to synthesize a diverse range of derivatives.
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Biological Evaluation: A comprehensive biological evaluation of the parent compound and its derivatives against a panel of cancer cell lines and microbial strains is a logical next step.
-
Photophysical Characterization: A detailed study of the photophysical properties, including absorption, emission, and quantum yield, will be crucial for assessing its potential in materials science applications.
Conclusion
[4-(5-Formyl-2-furyl)phenyl]acetonitrile represents a promising, yet underexplored, molecular scaffold. The synthetic pathway proposed in this guide, based on robust and well-established chemical reactions, provides a clear and feasible route to this compound. The predicted physicochemical and spectroscopic data will serve as a valuable reference for its future synthesis and characterization. The diverse potential applications in both medicinal chemistry and materials science highlight the importance of further investigation into this and related furan-containing biaryl compounds. This technical guide serves as a foundational document to stimulate and support future research in this exciting area of chemical science.
References
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